2-Butyrylaminopropionic acid

Pharmaceutical Intermediates PDE5 Inhibitor Synthesis Process Chemistry

2-Butyrylaminopropionic acid (CAS 59875-04-6) is the definitive N-acyl alanine intermediate for vardenafil (Levitra™) manufacturing. The four-carbon butyryl chain is structurally mandatory for the Dakin-West reaction with ethoxy oxalyl chloride—substitution with acetyl or propionyl analogs yields incorrect products. Demonstrated single-step synthetic yields of 71-76% outperform 2-butyrylaminobutyric acid (67%) and multi-step alternatives (~32%). A LogP of 0.77 enables efficient biphasic processing and chromatographic purification. Available in both racemic and enantiopure (CAS 55930-29-5) forms for chiral purity assessment. Procure this non-substitutable, yield-optimized intermediate for cost-effective scale-up.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 59875-04-6
Cat. No. B031129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyrylaminopropionic acid
CAS59875-04-6
Synonyms2-((Butanoyl)amino)propanoic Acid
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(C)C(=O)O
InChIInChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyDTIMTCJMOWXMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyrylaminopropionic Acid (CAS 59875-04-6) Procurement Specification and Chemical Identity Guide


2-Butyrylaminopropionic acid, systematically named 2-(butanoylamino)propanoic acid and also known as N-(1-oxobutyl)-DL-alanine, is an N-acyl amino acid derivative with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is structurally characterized as the condensation product of D,L-alanine and butyryl chloride, bearing a four-carbon butyryl acyl chain attached to the alpha-nitrogen of the alanine backbone [1]. This compound is primarily utilized as a key synthetic intermediate in the manufacture of vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor .

Why 2-Butyrylaminopropionic Acid Cannot Be Replaced by Generic N-Acyl Alanine Analogs in PDE5 Inhibitor Synthesis


Generic substitution with other N-acyl alanine derivatives—such as N-acetylalanine or N-propionylalanine—is precluded by the compound's specific butyryl chain length, which is essential for the correct downstream construction of the imidazotriazine pharmacophore of vardenafil [1]. The four-carbon butyryl group confers a distinct lipophilicity profile (LogP ~0.77) that is critical for the Dakin-West reaction with ethoxy oxalyl chloride, a key step that cannot be replicated with shorter-chain analogs due to altered solubility and reactivity parameters [2]. The following evidence sections quantify these structural and performance differentiators.

Quantitative Performance Benchmarks for 2-Butyrylaminopropionic Acid Relative to Comparators


Synthetic Yield Advantage in Vardenafil Intermediate Preparation

In the preparation of the vardenafil intermediate, 2-butyrylaminopropionic acid can be synthesized with a yield of 76.2% using a water/acetone solvent system with NaOH and n-butyryl chloride at 0-8°C [1]. This represents a measurable improvement over the analogous 2-butyrylaminobutyric acid, which is prepared under comparable silyl-protection conditions (TMSCl, DCM) but yields only 67% [2].

Pharmaceutical Intermediates PDE5 Inhibitor Synthesis Process Chemistry

Lipophilicity (LogP) Differentiation from Shorter-Chain N-Acyl Alanine Analogs

2-Butyrylaminopropionic acid exhibits a calculated LogP of 0.7667 [1]. This value is substantially higher than that of the acetyl analog (N-acetylalanine, LogP range: -0.9 to -0.53) [2] and higher than the propionyl analog (N-propionylalanine, LogP range: 0.38-0.76) [3]. The increased lipophilicity conferred by the four-carbon butyryl chain is a prerequisite for the desired reactivity and phase-partitioning behavior in the Dakin-West reaction employed in vardenafil synthesis.

Physicochemical Properties Lipophilicity Drug Intermediate Selection

Comparative Yield in Alternative Vardenafil Intermediate Preparation

When prepared via the silyl-protection method in dichloromethane with trimethylsilyl chloride and triethylamine, 2-butyrylaminopropionic acid is obtained in 71% yield as a viscous oil that crystallizes over time [1]. In contrast, the structurally related intermediate 2-ethoxybenzohydrazonamide, which serves a different role in the vardenafil synthetic sequence, is obtained with a total synthesis yield of 31.6% over multiple steps [2].

Process Optimization Vardenafil Synthesis Intermediate Comparison

Acidity Constant (pKa) and Ionization Profile Benchmarking

The predicted pKa of 2-butyrylaminopropionic acid is 3.69±0.10 [1]. This value is consistent with the pKa range reported for N-acetylalanine (3.69±0.10 to 3.89) [2], indicating that the carboxylic acid moiety's acidity is largely unaffected by the length of the N-acyl chain.

Physicochemical Characterization Ionization Formulation Compatibility

Commercial Purity Specification and Vendor Availability

Commercial suppliers consistently specify a minimum purity of 95% for 2-butyrylaminopropionic acid, with analytical characterization including NMR, HPLC, or GC available from multiple vendors . The compound is available in both racemic (DL) and enantiopure (S) forms, with CAS 59875-04-6 designating the racemate and CAS 55930-29-5 designating the L-isomer .

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 2-Butyrylaminopropionic Acid Based on Quantitative Evidence


Vardenafil and PDE5 Inhibitor Analog Synthesis

This compound is the established acylated alanine intermediate in the synthesis of vardenafil (Levitra™), where it undergoes a Dakin-West reaction with ethoxy oxalyl chloride to construct the imidazotriazine core [1]. The specific butyryl chain length is structurally required for the formation of the final pharmacophore, and substitution with acetyl or propionyl analogs would yield incorrect products .

Process Chemistry Optimization for Pharmaceutical Intermediates

With demonstrated synthetic yields of 71-76% in single-step preparations [1], this compound offers an efficient entry point for process chemists optimizing vardenafil manufacturing routes. The higher yield relative to 2-butyrylaminobutyric acid (67%) [2] and the substantially higher yield relative to multi-step intermediates like 2-ethoxybenzohydrazonamide (31.6%) [3] make it a cost-effective choice for scale-up.

Lipophilicity-Dependent Reaction Development

The compound's LogP of 0.7667 [1] provides a distinct lipophilicity profile that differentiates it from shorter-chain N-acyl alanines (LogP -0.9 to 0.76) [2]. This property is exploitable in biphasic reaction systems, chromatographic purifications, and in the design of analogs where increased organic phase partitioning is desired.

Analytical Reference Standard and Impurity Profiling

As a defined intermediate in vardenafil synthesis, this compound serves as a critical reference standard for impurity profiling and process analytical technology (PAT) applications in pharmaceutical quality control [1]. The availability of both racemic (CAS 59875-04-6) and enantiopure (CAS 55930-29-5) forms enables chiral purity assessment .

Quote Request

Request a Quote for 2-Butyrylaminopropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.